![molecular formula C20H16ClN3O2 B606791 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide CAS No. 1380087-89-7](/img/structure/B606791.png)
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide
概要
説明
ペラブレジブ無水物は、ブロモドメインおよびエクストラターミナルドメイン(BET)タンパク質の経口投与可能な小分子阻害剤の研究段階にある化合物です。 骨髄線維症の治療の可能性が検討されています。骨髄線維症とは、骨髄線維症、巨核球異型、炎症性サイトカインの過剰産生を特徴とする骨髄増殖性腫瘍の一種です 。 ペラブレジブ無水物は、重要な発がん性シグナル伝達経路に関与する遺伝子の発現を修飾するように設計されているため、がん治療の有望な候補となっています .
作用機序
ペラブレジブ無水物は、BETタンパク質のブロモドメイン上のアセチル化リジン認識モチーフに結合することでその効果を発揮します。これにより、BETタンパク質とアセチル化ヒストンペプチド間の相互作用が阻害され、クロマチンリモデリングと遺伝子発現が阻害されます。 BETタンパク質の阻害により、核因子κB(NF-κB)シグナル伝達などの発がん性シグナル伝達経路に関与する遺伝子の発現がダウンレギュレートされます .
類似の化合物との比較
ペラブレジブ無水物は、BETタンパク質の強力かつ選択的な阻害により、他のBET阻害剤とは一線を画しています。類似の化合物には以下が含まれます。
JQ1: 同様の作用機序を持つが化学構造が異なる別のBET阻害剤。
OTX015: 血液悪性腫瘍の臨床応用を持つBET阻害剤。
I-BET762: がん治療のプレ臨床研究で使用されるBET阻害剤
ペラブレジブ無水物は、プレ臨床研究および臨床研究における好ましい薬物動態特性と有効性により際立っており、さらなる開発の有望な候補となっています .
生化学分析
Biochemical Properties
Pelabresib Anhydrous (Cpi-0610) plays a significant role in biochemical reactions. It modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling . It interacts with bromodomain and extraterminal domain (BET) proteins, inhibiting their function . The nature of these interactions involves the binding of Pelabresib Anhydrous (Cpi-0610) to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and thereby altering gene expression .
Cellular Effects
Pelabresib Anhydrous (Cpi-0610) has profound effects on various types of cells and cellular processes. It influences cell function by modifying the expression of genes involved in critical oncogenic signalling pathways . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pelabresib Anhydrous (Cpi-0610) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits BRD4-BD1 with an IC50 of 39 nM , and it modifies the expression of genes involved in nuclear factor kappa B (NFκB) signaling .
Metabolic Pathways
Pelabresib Anhydrous (Cpi-0610) is involved in the metabolic pathways that modify the expression of genes involved in nuclear factor kappa B (NFκB) signaling
準備方法
合成経路と反応条件
ペラブレジブ無水物は、ベンゾアゼピン環とイソキサゾール環が融合したコア構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、次のステップが含まれます。
- 環化反応によるベンゾアゼピンコアの形成。
- 環状付加反応によるイソキサゾール環の導入。
- クロロフェニル基とアセトアミド基を導入するためのコア構造の官能基化 .
工業生産方法
ペラブレジブ無水物の工業生産には、大規模製造に適した合成経路の最適化が含まれます。これには以下が含まれます。
- 一定の収率と純度を確保するための反応条件のスケールアップ。
- 結晶化やクロマトグラフィーなどの精製技術の実施による最終生成物の単離。
- 医薬品製造に関する規制基準の遵守 .
化学反応の分析
反応の種類
ペラブレジブ無水物は、さまざまな化学反応を受けます。これらには以下が含まれます。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、分子上の官能基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つペラブレジブ無水物のさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます .
科学研究への応用
ペラブレジブ無水物は、次のような幅広い科学研究への応用があります。
化学: BETタンパク質阻害とその遺伝子発現への影響を研究するためのツール化合物として使用されます。
生物学: 炎症性サイトカイン産生と細胞シグナル伝達経路の調節における役割が調査されています。
医学: 骨髄線維症やその他の血液悪性腫瘍の治療のための潜在的な治療薬として研究されています。
科学的研究の応用
Pelabresib anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BET protein inhibition and its effects on gene expression.
Biology: Investigated for its role in modulating inflammatory cytokine production and cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating myelofibrosis and other hematologic malignancies.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
類似化合物との比較
Pelabresib anhydrous is unique among BET inhibitors due to its potent and selective inhibition of BET proteins. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
OTX015: A BET inhibitor with clinical applications in hematologic malignancies.
I-BET762: A BET inhibitor used in preclinical studies for cancer therapy
Pelabresib anhydrous stands out due to its favorable pharmacokinetic properties and efficacy in preclinical and clinical studies, making it a promising candidate for further development .
生物活性
The compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring fused with a benzazepine moiety. Its molecular formula is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the biological activity of organic compounds.
Property | Value |
---|---|
Molecular Formula | C19H19ClN2O2 |
Molecular Weight | 348.82 g/mol |
LogP | 3.5 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Research indicates that this compound may exert its biological effects through several pathways:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Neuroprotective Effects : The oxazole moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased antibacterial activity.
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM.
- Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.
Case Studies
- Case Study on Anticancer Activity : A study published in Cancer Research assessed the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls (p < 0.05), highlighting its potential as an anticancer agent.
- Neuroprotective Effects in Rodent Models : Research conducted at a leading neuroscience institute demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
特性
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIQUVXWZWCLE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022544 | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380087-89-7 | |
Record name | CPI-0610 anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380087897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelabresib anhydrous | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17129 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CPI-0610 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PELABRESIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4017GUQ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does CPI-0610 interact with its target, and what are the downstream effects of this interaction?
A1: CPI-0610 specifically binds to the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins, including BRD2, BRD3, and BRD4. [] These bromodomains typically recognize acetylated lysine residues on histones, acting as "readers" of the histone code and playing a crucial role in transcriptional regulation. [] By binding to the bromodomains, CPI-0610 prevents their interaction with acetylated histones, disrupting the recruitment of transcriptional machinery and ultimately leading to the downregulation of key oncogenic pathways. [] One of the primary downstream effects of CPI-0610 is the suppression of MYC transcription, a well-established oncogene involved in cell growth and proliferation. [, ] Additionally, CPI-0610 also affects the expression of other genes involved in various cellular processes, including NF-κB signaling, BCL2 expression, and TGFβ signaling, contributing to its anti-tumor activity. [, , , , ] In MF specifically, CPI-0610 impacts the differentiation of megakaryocytes, the cells responsible for pro-inflammatory cytokine production, leading to reduced inflammation and bone marrow fibrosis. [, ]
Q2: What are the key PK/PD properties of CPI-0610?
A2: CPI-0610 exhibits favorable pharmacokinetic properties, with rapid absorption and a relatively short half-life of approximately 15 hours, supporting once-daily dosing. [, ] It shows dose-proportional increases in systemic exposure, meaning that drug levels in the body increase proportionally with increasing doses. [, ] The bioavailability of the tablet formulation is higher than the capsule formulation, reaching up to 75%. [] Regarding pharmacodynamics, CPI-0610 demonstrates target engagement by effectively suppressing the expression of BET target genes, such as IL8 and CCR1, in a dose- and exposure-dependent manner. [, , ] Notably, this suppression is rapidly reversible upon drug removal. []
Q3: What evidence supports the efficacy of CPI-0610 in preclinical and clinical settings?
A3: CPI-0610 has demonstrated promising antitumor activity in various preclinical models of hematological malignancies. It exhibits potent in vitro cytotoxicity against multiple myeloma (MM) cell lines, inducing G1 cell cycle arrest and caspase-dependent apoptosis. [] In vivo studies using a MM xenograft mouse model demonstrated significant tumor growth delay and increased survival in CPI-0610-treated mice. [] Moreover, CPI-0610 displays synergistic cytotoxicity when combined with immunomodulatory drugs like lenalidomide in MM models. [] In MF, CPI-0610 exhibits encouraging results in reducing proinflammatory cytokines, bone marrow fibrosis, and the need for transfusions. [] Furthermore, the combination of CPI-0610 with ruxolitinib, a JAK inhibitor, has shown synergistic effects in reducing splenomegaly and improving symptoms in MF patients. [, , , ] These promising preclinical findings have translated to clinical trials, where CPI-0610, as monotherapy or in combination with ruxolitinib, has shown promising clinical activity in patients with relapsed/refractory lymphoma and MF, including spleen volume reduction, symptom alleviation, improved hemoglobin levels, and reduced transfusion burden. [, , , , ]
Q4: Are there known mechanisms of resistance to CPI-0610?
A5: While CPI-0610 has demonstrated promising preclinical and clinical activity, understanding and overcoming potential resistance mechanisms remains an important area of research. One study using an acute myeloid leukemia (AML) model identified a potential resistance mechanism involving the sustained expression of MYC and the anti-apoptotic gene BCL2 in resistant cells, despite the presence of CPI-0610. [] Further research is crucial to fully elucidate the mechanisms underlying resistance to BET inhibition and explore strategies to overcome or circumvent such resistance.
Q5: What is known about the SAR of CPI-0610 and its analogs?
A6: While specific details regarding the SAR of CPI-0610 are not extensively elaborated in the provided articles, the development of this benzoisoxazoloazepine-based BET inhibitor involved a structured process of optimization for potency, selectivity, and pharmacokinetic properties. [] The fact that CPI-0610 is highlighted as a potent and selective inhibitor suggests that structural modifications were explored to enhance its binding affinity for BET bromodomains and improve its ability to inhibit their function compared to earlier compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。